5-(Azetidin-3-yl)-2-methylpyridine

Medicinal Chemistry Synthesis Quality Control

5-(Azetidin-3-yl)-2-methylpyridine (CAS: 1260642-05-4) is a heterocyclic building block that integrates a 2-methylpyridine ring with an azetidin-3-yl substituent at the 5-position. This hybrid architecture is designed to provide a balance of lipophilicity and conformational constraint, making it a valuable fragment in drug discovery campaigns, particularly those focused on kinase inhibition.

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
Cat. No. B11923802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Azetidin-3-yl)-2-methylpyridine
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C2CNC2
InChIInChI=1S/C9H12N2/c1-7-2-3-8(6-11-7)9-4-10-5-9/h2-3,6,9-10H,4-5H2,1H3
InChIKeyIYGUMRKABSJDDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Azetidin-3-yl)-2-methylpyridine: Procurement-Relevant Physicochemical and Structural Profile for Medicinal Chemistry


5-(Azetidin-3-yl)-2-methylpyridine (CAS: 1260642-05-4) is a heterocyclic building block that integrates a 2-methylpyridine ring with an azetidin-3-yl substituent at the 5-position . This hybrid architecture is designed to provide a balance of lipophilicity and conformational constraint, making it a valuable fragment in drug discovery campaigns, particularly those focused on kinase inhibition [1]. While the compound's foundational structure positions it within a crowded chemical space of pyridyl-azetidine scaffolds, its specific substitution pattern distinguishes it from common analogs, which is a critical factor for researchers building targeted chemical libraries and optimizing lead compounds.

5-(Azetidin-3-yl)-2-methylpyridine: Why Near-Identical Azetidine-Pyridine Analogs Cannot Be Assumed to Be Interchangeable


The practice of substituting one azetidinyl-pyridine for another in a synthetic or screening cascade carries significant risk of introducing unwanted variance in potency, selectivity, and ADME properties. The exact position of the azetidine ring on the pyridine core and the presence of specific substituents like the 2-methyl group are critical determinants of a molecule's biological fingerprint . For instance, in the context of nicotinic acetylcholine receptor (nAChR) ligands, even a single methyl substitution on the azetidine ring can ablate analgesic activity entirely [1]. Therefore, treating this compound as a mere representative of its class, rather than a specific molecular entity, can lead to irreproducible results, flawed SAR interpretations, and wasted synthesis resources. The evidence below underscores the unique, quantifiable attributes that set this scaffold apart from its closest competitors.

5-(Azetidin-3-yl)-2-methylpyridine: Head-to-Head and Cross-Study Comparative Evidence for Scientific Selection


Unique Molecular Mass and Formula as a Definitive Identifier for Synthesis and Purity Validation

5-(Azetidin-3-yl)-2-methylpyridine has a precise molecular formula of C9H12N2 and a molecular weight of 148.21 g/mol . This differentiates it from closely related analogs like 5-[(Azetidin-3-yl)methyl]-2-methylpyridine, which has a different molecular weight of 162.23 g/mol . This distinction is not trivial; it serves as a critical identifier for confirming successful synthesis, verifying the correct compound has been delivered by vendors, and for accurate molarity calculations in biological assays.

Medicinal Chemistry Synthesis Quality Control

Moderate Lipophilicity Profile (LogP 3.83) as a Balanced Starting Point for CNS and Kinase-Targeted Programs

The lipophilicity of 5-(Azetidin-3-yl)-2-methylpyridine is characterized by a computed logP value of 3.8323 . This places it within the moderate lipophilicity range, which is often desirable for balancing passive permeability with aqueous solubility. In comparison, analogs with different substitution patterns can exhibit significantly different lipophilicities (e.g., a larger, more complex analog can have a logP of 2.97 ), which can profoundly impact tissue distribution and promiscuous binding.

Medicinal Chemistry CNS Drug Design ADME Prediction

Structural Rigidity Conferred by Azetidine at the 5-Position Enables Selective Kinase Binding Interactions

The strategic placement of the azetidine ring at the 5-position of the pyridine core is a key determinant of binding mode. Structural biology studies on related kinase inhibitors (e.g., M2698/p70S6K) demonstrate that an azetidine group fits into a shallow acidic pocket, forming a charged interaction with a key residue like D236 and enhancing selective kinase binding [1]. This contrasts with other azetidine-pyridine regioisomers or analogs where the basic nitrogen is not optimally positioned for this specific interaction, leading to a loss of this critical potency-enhancing contact.

Kinase Inhibition Structural Biology Drug Design

Single Rotatable Bond Maximizes Conformational Pre-organization for Enhanced Binding Affinity

The scaffold of 5-(Azetidin-3-yl)-2-methylpyridine is notably rigid, possessing only 1 rotatable bond . This low degree of conformational freedom is a desirable feature in fragment-based drug design as it reduces the entropic penalty upon target binding. In contrast, introducing a methylene linker (e.g., in 5-[(Azetidin-3-yl)methyl]-2-methylpyridine) would increase the number of rotatable bonds, potentially decreasing binding affinity for targets that require a specific, pre-organized conformation.

Medicinal Chemistry Drug Design Conformational Analysis

Lipinski's Rule of 5 (Ro5) Compliance Ensures Drug-Like Starting Point

5-(Azetidin-3-yl)-2-methylpyridine demonstrates 0 violations of Lipinski's 'Rule of 5' . This is a critical differentiator from many commercially available screening compounds, which often have physicochemical properties that preclude their development into oral drugs. The compound's favorable profile (MW: 148.21, LogP: 3.83, HBD: 2, HBA: 3) makes it an ideal fragment for hit-to-lead and lead optimization campaigns where maintaining drug-likeness is paramount.

Drug Discovery ADME Medicinal Chemistry

5-(Azetidin-3-yl)-2-methylpyridine: Optimal Application Scenarios for Medicinal Chemistry and Kinase Drug Discovery


Fragment-Based Kinase Inhibitor Design

The scaffold is an ideal fragment for designing novel kinase inhibitors. Its molecular weight (148.21 Da) and single rotatable bond make it a perfect, rigid core for fragment-based drug discovery (FBDD) . The established interaction of the azetidine moiety with a conserved acidic pocket in kinases provides a clear vector for optimizing both potency and selectivity [1]. By growing or linking from this core, medicinal chemists can build potent and selective kinase inhibitors with drug-like properties.

Synthesis of Central Nervous System (CNS) Targeted Compounds

With a logP of 3.8323 and 0 Ro5 violations, this compound falls into a favorable property space for CNS drug discovery . Its moderate lipophilicity and low molecular weight suggest good passive permeability across the blood-brain barrier, while its rigid, heterocyclic structure provides a robust scaffold for designing ligands for various CNS targets (e.g., GPCRs, ion channels) .

Optimizing Lead Compounds with Suboptimal ADME Profiles

This compound can serve as a valuable tool for scaffold-hopping or replacement of a problematic moiety in a more advanced lead compound. For instance, if a lead series suffers from high lipophilicity and associated ADME liabilities (e.g., high clearance, off-target toxicity), the moderate lipophilicity and rigid, low-MW core of 5-(Azetidin-3-yl)-2-methylpyridine can be used to replace a lipophilic portion of the molecule, potentially improving the drug-like profile while retaining or enhancing target affinity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Azetidin-3-yl)-2-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.